molecular formula C17H16Cl2N2O2 B1675253 Loviride CAS No. 147362-57-0

Loviride

货号 B1675253
CAS 编号: 147362-57-0
分子量: 351.2 g/mol
InChI 键: CJPLEFFCVDQQFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loviride is an antiviral drug that was manufactured by Janssen (now part of Janssen-Cilag). It was developed specifically to combat HIV (Human Immunodeficiency Virus) infection. As an NNRTI (non-nucleoside reverse transcriptase inhibitor), Loviride aimed to inhibit the activity of the viral enzyme reverse transcriptase . Unfortunately, despite its potential, Loviride faced challenges and did not receive marketing approval due to its poor potency .

科学研究应用

  • Pharmaceutical Performance Improvement Loviride, an antiviral agent, has been explored for its improved pharmaceutical performance. One study focused on enhancing its dissolution and absorption properties through the preparation of sucrose co-freeze-dried nanopowders. This study found that these nanopowders displayed excellent dissolution rates and significantly improved transport across cellular models compared to untreated Loviride, indicating potential for improved drug delivery systems (van Eerdenbrugh et al., 2007).

  • Thermal Analysis for Drug Processing Thermal analysis has been utilized to assess the suitability of Loviride for processing using hot-melt extrusion. This research provided insights into the thermal stability of Loviride, revealing how different cooling and heating rates affect its stability. These findings are crucial for developing more stable and effective pharmaceutical formulations (Van den Brande et al., 2004).

  • Drug Resistance Mechanism Exploration Studies have examined the emergence of drug-resistant mutants to non-nucleoside reverse transcriptase inhibitors (NNRTIs), including Loviride. Research into the structural and kinetic properties of these mutants provides valuable information for the design of new NNRTIs that are effective against drug-resistant strains of HIV-1 (Hsiou et al., 2001).

  • Drug Interaction and Efficacy Studies Loviride has been part of clinical studies exploring the efficacy of antiretroviral regimens. For instance, a study compared the effectiveness of a combination therapy including Loviride, lamivudine, and zidovudine, finding that this combination showed higher in vivo efficacy despite the emergence of resistance-conferring genotypic changes (Staszewski et al., 1996).

  • Supersaturation and Absorption Studies Research has also been conducted to understand the interplay between supersaturation, absorption, and precipitation in drug delivery, using Loviride as a model drug. This study offers insights into optimizing drug formulations to enhance the absorption of poorly soluble drugs (Bevernage et al., 2012).

属性

IUPAC Name

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLEFFCVDQQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869958
Record name Loviride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loviride

CAS RN

147362-57-0
Record name Loviride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147362-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loviride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loviride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOVIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loviride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Loviride
Reactant of Route 3
Loviride
Reactant of Route 4
Reactant of Route 4
Loviride
Reactant of Route 5
Reactant of Route 5
Loviride
Reactant of Route 6
Reactant of Route 6
Loviride

Citations

For This Compound
1,180
Citations
B Van Eerdenbrugh, L Froyen, JA Martens… - International journal of …, 2007 - Elsevier
… In order to improve the dissolution and absorption properties of loviride, a poorly soluble … to loviride content. X-ray powder diffraction (XRPD) confirmed the presence of small loviride …
Number of citations: 156 www.sciencedirect.com
CAESAR Coordinating Committee - The Lancet, 1997 - Elsevier
… Although the trial did not have power to detect additional clinical benefit between the lamivudine and the lamivudine plus loviride arms, the effect of loviride in our study population was …
Number of citations: 240 www.sciencedirect.com
S Staszewski, V Miller, S Rehmet, T Stark, J De Creé… - Aids, 1996 - journals.lww.com
Objective: To compare two antiretroviral regimens, loviride plus lamivudine (3TC) plus zidovudine (ZDV)(triple combination) and loviride plus ZDV (double combination) in terms of …
Number of citations: 95 journals.lww.com
V Miller, MP de Béthune, A Kober… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… We have characterized HIV-1 resistance to loviride and the … patients treated with long-term loviride monotherapy by using a … Overall, phenotypic resistance to loviride ranged from 0.04 to …
Number of citations: 72 journals.asm.org
S Staszewski, V Miller, A Kober… - Antiviral …, 1996 - pubmed.ncbi.nlm.nih.gov
Evaluation of the efficacy and tolerance of R 018893, R 089439 (loviride) and placebo in asymptomatic HIV-1-infected patients. Loviride Collaborative Study Group Evaluation of the …
Number of citations: 21 pubmed.ncbi.nlm.nih.gov
ML Chatterton, J Scott-Lennox, AW Wu, J Scott - Pharmacoeconomics, 1999 - Springer
Background: Assessments of health-related quality of life and treatment satisfaction were conducted as part of a randomised, double-blind, placebo-controlled 52-week trial conducted …
Number of citations: 26 link.springer.com
J Van den Brande, I Weuts, G Verreck… - Journal of thermal …, 2004 - akjournals.com
… stability of amorphous loviride. The present study has shown that cooling and heating loviride at different rates influenced its thermal stability. At high cooling rates melted loviride did not …
Number of citations: 10 akjournals.com
J Gatell, J Lange, M Gartland… - Antiviral …, 1999 - journals.sagepub.com
… or to zidovudine plus lamivudine plus loviride (100 mg three times … of zidovudine plus lamivudine plus loviride for log 10 plasma … plus lamivudine plus loviride group was observed with …
Number of citations: 9 journals.sagepub.com
J Bevernage, J Brouwers, P Annaert… - European journal of …, 2012 - Elsevier
… environment for the poorly soluble drug loviride. For the first time, this study explicitly revealed that, in a non-absorption environment, loviride precipitation and the stabilizing value of …
Number of citations: 130 www.sciencedirect.com
M Okamoto, M Makino, K Yamada, K Nakade, S Yuasa… - Antiviral research, 1996 - Elsevier
… When we evaluated MKC-442, nevirapine and loviride for their inhibitory effects on HIV-1 replication in MT-4 cells, we found that all compounds were highly potent and selective …
Number of citations: 18 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。